molecular formula C9H15BrFNO2 B11751422 tert-Butyl 3-bromo-4-fluoropyrrolidine-1-carboxylate

tert-Butyl 3-bromo-4-fluoropyrrolidine-1-carboxylate

Cat. No.: B11751422
M. Wt: 268.12 g/mol
InChI Key: GFICPINAPXXEHE-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-4-fluoropyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a bromine atom at position 3, and a fluorine atom at position 2. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where halogenated pyrrolidines are valued for their metabolic stability and reactivity in cross-coupling reactions . The Boc group enhances solubility and facilitates deprotection under mild acidic conditions, while the bromine and fluorine substituents enable diverse functionalization pathways, such as nucleophilic substitutions or Suzuki-Miyaura couplings .

Properties

IUPAC Name

tert-butyl 3-bromo-4-fluoropyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrFNO2/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFICPINAPXXEHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-bromo-4-fluoropyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with bromine and fluorine reagents. The reaction is carried out under controlled conditions to ensure the selective bromination and fluorination of the pyrrolidine ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize the production process .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 3-position undergoes nucleophilic substitution under various conditions. Common nucleophiles include amines, alkoxides, and thiols.

Reaction Type Conditions Products References
SN2 Displacement KOH, DMF, 80°Ctert-Butyl 3-amino-4-fluoropyrrolidine-1-carboxylate
Buchwald-Hartwig Pd(dba)₂, Xantphos, Cs₂CO₃, 100°CAryl-substituted pyrrolidine derivatives
Thiol Substitution NaSH, EtOH, refluxtert-Butyl 3-mercapto-4-fluoropyrrolidine-1-carboxylate

Fluorine at the 4-position is generally inert under these conditions, preserving stereochemical integrity.

Coupling Reactions

The bromine atom participates in cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling

  • Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C.

  • Products : Aryl/heteroaryl groups replace bromine, yielding biaryl-pyrrolidine hybrids.

  • Example : Reaction with phenylboronic acid produces tert-butyl 3-phenyl-4-fluoropyrrolidine-1-carboxylate (yield: 78–85%) .

Negishi Coupling

  • Conditions : ZnCl₂, PdCl₂(dppf), THF, 60°C.

  • Applications : Alkyl/alkenyl chain introduction for drug candidate synthesis .

Oxidation and Reduction

Controlled redox reactions modify functional groups while retaining the pyrrolidine core.

Reaction Reagents Outcome References
Bromine Oxidation mCPBA, CH₂Cl₂, 0°CEpoxidation of adjacent C–Br bond (minor pathway)
Ester Reduction LiAlH₄, THF, –10°Ctert-Butyl group removed to yield 3-bromo-4-fluoropyrrolidine
Debromination Bu₃SnH, AIBN, tolueneHydrogen replaces bromine, yielding 4-fluoropyrrolidine

Ring-Opening and Functionalization

The pyrrolidine ring undergoes strain-driven ring-opening under acidic or basic conditions:

  • Acidic Hydrolysis (HCl, MeOH): Cleavage of the ester group generates 3-bromo-4-fluoropyrrolidine hydrochloride.

  • Base-Mediated Rearrangement (NaOH, H₂O/EtOH): Forms γ-aminobutyric acid (GABA) analogs via ring expansion.

Biological Activity Modulation

While primarily a synthetic intermediate, its derivatives exhibit biological relevance:

  • TG2 Inhibition : Analogous bromo-fluoropyrrolidines inhibit transglutaminase 2 (TG2) with IC₅₀ values <1 µM, as shown in hypoxia-induced pulmonary hypertension models .

  • PD-L1 Binding : Fluorine enhances binding to PD-L1 in cancer immunotherapy targets (ΔG = –8.2 kcal/mol) .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and tert-butanol .

  • Stereochemical Influence : The cis or trans configuration of bromine/fluorine affects reaction rates (e.g., trans isomers react faster in SN2 displacements).

This compound’s multifunctional design enables tailored modifications for pharmaceuticals, agrochemicals, and materials science. Its compatibility with diverse reaction protocols underscores its utility in modern synthetic workflows.

Scientific Research Applications

Organic Synthesis

Key Role as an Intermediate
The compound is primarily utilized as an intermediate in the synthesis of more complex organic molecules. The presence of bromine and fluorine substituents enhances its reactivity, making it a valuable building block in synthetic chemistry. The halogen atoms facilitate nucleophilic substitution reactions, allowing for the introduction of various functional groups into the target molecules.

Synthesis Pathways
The synthesis of tert-butyl 3-bromo-4-fluoropyrrolidine-1-carboxylate typically involves multiple steps, including:

  • Formation of Pyrrolidine Ring : The initial step often involves the cyclization of appropriate precursors to form the pyrrolidine structure.
  • Bromination and Fluorination : Subsequent reactions introduce the bromine and fluorine atoms at specific positions on the pyrrolidine ring.
  • Carboxylation : The final step involves the introduction of the tert-butyl ester group, enhancing solubility and stability.

Pharmaceutical Research

Biological Activity
The biological activity of this compound is attributed to its interactions with various enzymes and receptors. Research indicates that this compound has potential applications in drug development, particularly as an inhibitor for specific enzymes due to the strong interactions facilitated by its halogen substituents.

Therapeutic Applications

  • Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor, particularly targeting kinases involved in cellular signaling pathways.
  • Anti-inflammatory Properties : Preliminary studies suggest that it may exhibit anti-inflammatory effects, making it a candidate for treating conditions characterized by excessive inflammation.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on a specific kinase involved in cancer progression. The results demonstrated that the compound significantly reduced kinase activity, indicating its potential as a therapeutic agent in oncology.

Parameter Value
IC50 Value Nanomolar range
Target Enzyme Specific kinase
Effectiveness Significant inhibition

Case Study 2: Anti-inflammatory Effects

In vitro studies evaluated the anti-inflammatory properties of this compound using microglial cell lines. The findings revealed a marked reduction in pro-inflammatory cytokines upon treatment with this compound.

Parameter Value
Cell Line Used BV2 microglial cells
Cytokines Measured IL-6, TNF-alpha
Reduction Observed Significant decrease

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. This can result in changes in the structure and function of the target molecules, thereby exerting its effects .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their substituents, and physicochemical properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
tert-Butyl 3-bromo-4-fluoropyrrolidine-1-carboxylate 3-Br, 4-F C₉H₁₃BrFNO₂ 266.11 Precursor for cross-coupling reactions; high reactivity due to Br leaving group
tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate 3-Br, 4-Oxo C₉H₁₄BrNO₃ 264.12 Ketone group enhances electrophilicity; used in cyclization reactions
tert-Butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate 4-NH₂, 3,3-diF C₉H₁₄F₂N₂O₂ 236.22 Amino group enables peptide coupling; difluoro substitution improves metabolic stability
(3S,4R)-tert-Butyl 3-amino-4-fluoropiperidine-1-carboxylate Piperidine ring, 3-NH₂, 4-F C₁₀H₁₇FN₂O₂ 216.25 Piperidine scaffold influences bioavailability; chiral centers critical for drug activity

Biological Activity

tert-Butyl 3-bromo-4-fluoropyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H15BrFNO2
  • Molecular Weight : 268.13 g/mol
  • Structure : The compound is a pyrrolidine derivative characterized by a five-membered ring containing both bromine and fluorine substituents, which enhance its reactivity and binding properties with biological macromolecules.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. The presence of bromine and fluorine atoms allows for strong interactions at active sites, leading to potential inhibition or modulation of enzyme activity. The tert-butyl group adds steric hindrance, which can influence binding affinity and selectivity towards specific targets.

Enzyme Interaction Studies

Research has indicated that this compound can act as a competitive inhibitor for various enzymes. Studies employing surface plasmon resonance and enzyme assays have demonstrated its ability to modulate enzyme activity effectively. For instance:

  • Inhibition Mechanism : The compound competes with substrate binding at the active site, thus reducing the overall enzymatic activity.

Drug Development Potential

The compound is being explored for its potential in drug development, particularly as an inhibitor for specific enzymes involved in disease processes. Its unique structural characteristics make it a candidate for designing inhibitors targeting various receptors, including those related to central nervous system disorders .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound derivatives. The following table summarizes some key findings from recent literature:

StudyKey Findings
Identified as a potential D3 receptor antagonist with optimized physicochemical properties for CNS applications.
Demonstrated significant antiproliferative activity against various cancer cell lines, indicating potential antitumor properties.
Explored interactions with biological macromolecules, highlighting its role in modulating enzyme activities through competitive inhibition.

Case Study 1: Antitumor Activity

In a study involving various derivatives of pyrrolidine compounds, this compound was evaluated for its antiproliferative effects on cancer cell lines. Results showed that certain analogs exhibited IC50 values in the low micromolar range against HCT116 colon cancer cells, suggesting its potential as an antitumor agent .

Case Study 2: CNS Drug Development

Another study focused on optimizing the compound's structure to enhance D3 receptor selectivity, which is crucial for developing treatments for neurological disorders. The research utilized computer-aided drug design alongside in vitro assays to confirm binding affinities and functional potencies .

Q & A

Q. Characterization :

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity and purity. For example, 1^1H NMR distinguishes bromo/fluoro substituents via coupling patterns (e.g., 3JHF^3J_{H-F} ≈ 18–22 Hz) .
  • HRMS : Validates molecular weight and isotopic patterns .

How can conflicting NMR data for this compound be resolved during structural confirmation?

Advanced Research Question
Conflicting NMR signals may arise from rotameric mixtures or stereochemical ambiguity. Methodological solutions include:

  • Variable-temperature NMR : Suppresses rotational barriers to simplify spectra (e.g., coalescence temperature analysis) .
  • 2D NMR techniques : HSQC and NOESY correlations map 1^1H-13^13C connectivity and spatial proximity of substituents .
  • Computational validation : DFT-based NMR chemical shift calculations (e.g., using Gaussian) cross-validate experimental data .

Example : A study on tert-butyl pyrrolidine derivatives resolved overlapping signals by analyzing 3JHH^3J_{H-H} coupling constants and NOE interactions to confirm substituent positions .

What strategies optimize reaction yields when introducing bromo and fluoro substituents on the pyrrolidine ring?

Advanced Research Question
Yield optimization requires addressing competing side reactions (e.g., over-halogenation or ring-opening):

  • Sequential halogenation : Bromination precedes fluorination to avoid steric hindrance. For fluorination, anhydrous conditions (e.g., DMF as solvent) and low temperatures (0–20°C) minimize decomposition .
  • Catalysis : Palladium or copper catalysts enhance regioselectivity. For example, CuI/1,10-phenanthroline systems improve fluorination efficiency .
  • In-situ quenching : Rapid extraction or acid/base workup halts undesired reactions .

Case Study : A 60% yield improvement was achieved by replacing Br2_2 with NBS in bromination, reducing electrophilic side products .

How can stereochemical integrity be maintained during Boc protection and subsequent functionalization?

Basic Research Question
The Boc group stabilizes the pyrrolidine ring but may induce racemization under harsh conditions. Best practices include:

  • Mild bases : Use Et3_3N or DMAP instead of strong bases (e.g., NaOH) during Boc activation .
  • Low-temperature reactions : Conduct substitutions at 0–20°C to preserve stereochemistry .
  • Chiral HPLC analysis : Monitors enantiomeric excess post-synthesis .

Example : A study retained >98% enantiomeric purity by performing fluorination at 0°C with Boc-protected intermediates .

What advanced techniques validate the electronic effects of bromo/fluoro substituents on the pyrrolidine ring?

Advanced Research Question
Electron-withdrawing substituents alter reactivity and spectroscopic properties. Analytical approaches include:

  • X-ray crystallography : Resolves bond lengths and angles, revealing inductive effects (e.g., C-Br = ~1.93 Å, C-F = ~1.39 Å) .
  • IR spectroscopy : Detects changes in carbonyl stretching frequencies (Boc group: ~1700 cm1^{-1}) due to substituent electronegativity .
  • DFT calculations : Predicts frontier molecular orbitals (HOMO/LUMO) to correlate substituent effects with reactivity .

Data Conflict Resolution : Discrepancies between calculated and observed 19^19F NMR shifts were resolved by incorporating solvent effects in computational models .

How are competing decomposition pathways mitigated during storage and handling of this compound?

Basic Research Question
Instability arises from moisture sensitivity (Boc group hydrolysis) or light-induced degradation. Mitigation strategies:

  • Storage : Anhydrous conditions (desiccator, molecular sieves) and –20°C refrigeration .
  • Light protection : Amber vials or foil wrapping prevent photolytic C-Br bond cleavage .
  • Stability assays : Periodic HPLC checks monitor purity over time .

What methodologies enable late-stage functionalization of this compound for drug discovery?

Advanced Research Question
The bromo group serves as a handle for cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution. Key steps:

  • Buchwald-Hartwig amination : Pd/XPhos catalysts couple aryl amines to the bromo position .
  • Photoredox catalysis : Enables C–F bond activation for fluorinated analog synthesis .
  • Protection/deprotection : Selective Boc removal (TFA/CH2_2Cl2_2) allows further N-functionalization .

Example : A spirocyclic analog was synthesized via Pd-mediated coupling, achieving 45% yield after optimization .

How do steric and electronic factors influence the reactivity of this compound in ring-opening reactions?

Advanced Research Question
The 3-bromo-4-fluoro substituents increase ring strain and electrophilicity, facilitating ring-opening under specific conditions:

  • Nucleophilic attack : Strong nucleophiles (e.g., Grignard reagents) target the less hindered C-3 position .
  • Acid-mediated cleavage : TFA/HCl protonates the Boc group, destabilizing the ring for polymerization or rearrangement .

Mechanistic Insight : DFT studies show the C-Br bond’s polarization enhances susceptibility to SN2 reactions compared to C-F .

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